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Compound of Interest

Ethyl 2-cyano-4,4-
Compound Name:
diethoxybutyrate

Cat. No.: B014464

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-cyano-4,4-
diethoxybutyrate

Introduction

Ethyl 2-cyano-4,4-diethoxybutyrate is a multifunctional organic compound of significant
interest to the scientific community, particularly those engaged in pharmaceutical research and
development. Characterized by the presence of a nitrile, an ester, and an acetal functional
group, this molecule serves as a versatile and valuable building block in synthetic organic
chemistry.[1][2] Its unique structural arrangement allows for a variety of chemical
transformations, making it an ideal precursor for the synthesis of complex heterocyclic systems.
This guide provides a comprehensive overview of its chemical and physical properties,
spectroscopic profile, synthesis methodologies, and its critical role as an intermediate in the
development of pharmacologically active agents.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and
associated physical characteristics. These properties are crucial for its handling, reaction setup,
and purification.

Molecular Structure
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The structure of Ethyl 2-cyano-4,4-diethoxybutyrate features a four-carbon butyrate
backbone. At the C2 position, it is substituted with a cyano group (-C=N), which introduces a
site of unique reactivity. The C4 position is protected as a diethyl acetal, a stable functional
group that can be hydrolyzed under acidic conditions to reveal an aldehyde.

Caption: Molecular Structure of Ethyl 2-cyano-4,4-diethoxybutyrate.

Table 1: Chemical Identifiers

Identifier Value

CAS Number 52133-67-2[3]

IUPAC Name ethyl 2-cyano-4,4-diethoxybutanoate[4]
Molecular Formula C11H1oNO4[3]

Molecular Weight 229.27 g/mol [4]

Synonyms Ethyl 2,2-diethoxyethylcyanoacetate, Butanoic

acid, 2-cyano-4,4-diethoxy-, ethyl ester[2][3]

| INChl Key | AHKACZDKUNMFBD-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

Property Value Source

Colorless to pale yellow

Appearance liquid/oil [2]
Boiling Point 335.2 °C at 760 mmHg [5]
Density 1.025 g/cm3 [5]
Refractive Index 1.440 [5]

| Solubility | Slightly soluble in water |[6] |

Spectroscopic Profile
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Spectroscopic analysis is indispensable for the structural elucidation and confirmation of purity
for organic molecules. The following sections detail the expected and reported spectral data for
Ethyl 2-cyano-4,4-diethoxybutyrate.

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) provides detailed information about the
hydrogen atom environment in a molecule. Based on published data, the spectrum is
consistent with the assigned structure.[5]

Table 3: *H NMR Spectral Data (400 MHz, CDCIs)
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Chemical Shift
(6, ppm)

4.70

Multiplicity

Triplet (t)

Integration

1H

Assignment

CH (C4)

Rationale

Acetal proton,
split by the
adjacent CH2
group.

4.26

Quartet (q)

2H

O-CHz2 (Ester)

Methylene
protons of the
ethyl ester, split
by the methyl

group.

3.78 -3.64

Multiplet (m)

3H

O-CH:z (Acetal) +
CH (C2)

Overlapping
signals of the two
acetal methylene
groups and the
C2 methine.

3.62 -3.45

Multiplet (m)

2H

O-CH:z (Acetal)

The second of
the two
diastereotopic
acetal methylene

groups.

235-2.14

Multiplet (m)

2H

CH:z (C3)

Methylene
protons at C3,
split by adjacent

methine protons.

1.34

Quartet (q)

3H

CHs (Ester)

Methyl protons of
the ethyl ester,
split by the

methylene group.

| 1.25 - 1.16 | Multiplet (m) | 6H | CHs (Acetal) | Overlapping signals of the two equivalent

methyl groups of the ethoxy substituents. |
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3C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule.
While a fully assigned experimental spectrum is not readily available in the searched literature,
the expected chemical shifts can be predicted based on established ranges for the functional
groups present.[7][8]

Table 4: Predicted 3C NMR Chemical Shifts

Carbon Atom Predicted Shift (6, ppm) Rationale

Typical range for an ester
C=0 (Ester) 165-175

carbonyl carbon.

Characteristic shift for a nitrile
C=N (Nitrile) 115-125

carbon.[7]

Acetal carbons are significantly
CH (Acetal, C4) 90-110 ]

deshielded.[7]

Carbon adjacent to the ester
O-CH: (Ester) 60-70

oxygen.

Carbons of the ethoxy groups
O-CHz2 (Acetal) 55-65 ,

in the acetal.

Methine carbon alpha to both
CH (C2) 35-45 o

nitrile and ester groups.

Methylene carbon in the
CH: (C3) 30-40 _ . _

aliphatic chain.

Methyl carbon of the ethyl
CHs (Ester) 10-20

ester group.

| CHs (Acetal) | 10-20 | Methyl carbons of the acetal ethoxy groups. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule based on
their vibrational frequencies.
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Table 5: Characteristic IR Absorption Bands

Expected Frequency

Functional Group (cm—9) Intensity

C-H (sp? stretch) 2850-3000 Medium-Strong
C=N (Nitrile stretch) 2240-2260 Medium, Sharp[9][10]
C=0 (Ester stretch) 1735-1750 Strong[9][11]

| C-O (Ester/Acetal stretch) | 1000-1300 | Strong[9][12] |

The spectrum is expected to be dominated by a strong carbonyl absorption around 1740 cm~1
and a sharp, medium-intensity nitrile peak around 2250 cm~1. Strong C-O stretching bands
between 1000 and 1300 cm~* will also be prominent, confirming the presence of the ester and
acetal groups.[11][12]

Synthesis and Mechanistic Pathway

The most common and efficient synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate involves the
base-catalyzed alkylation of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal.[1][5]

Recommended Synthesis Protocol

This protocol is adapted from procedures described in the patent literature, which aim for high
yield and purity suitable for subsequent pharmaceutical synthesis steps.[13][14]

Experimental Protocol:

e Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux
condenser, and a nitrogen inlet, add ethyl 2-cyanoacetate (e.g., 3.73 mol), 2-bromo-1,1-
diethoxyethane (e.g., 0.89 mol), potassium carbonate (e.g., 30 g), and potassium iodide

(e.g., 7.0 g).

¢ Heating: Heat the reaction mixture to 130°C under a nitrogen atmosphere.
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o Base Addition: Once the temperature is stable, add additional potassium carbonate (e.g., 92
g) in at least three portions over 1.5 to 2 hours. This controlled addition is critical to manage
the rate of reaction and any off-gassing.

e Reaction: Maintain the mixture at reflux (approx. 120-145°C) and monitor the reaction
progress by TLC or GC until the starting material is consumed (typically 4-6 hours).[5][13]

o Workup: Cool the reaction mixture to room temperature. Add water (e.g., 375 g) to dissolve
the inorganic salts.

o Extraction: Transfer the mixture to a separatory funnel. The layers will separate; the organic
layer contains the product. The aqueous layer can be extracted with a suitable organic
solvent (e.g., toluene or ethyl acetate) to maximize recovery.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product is then purified by vacuum
distillation or silica gel column chromatography to yield the final product as a colorless oil.[5]
[13]

Reaction Workflow

Synthesis Workflow

Charge Reactor
- Ethyl Cyanoacetate . Portion-wise Addition Reflux at 120-145°C Aqueous Workup Phase Separation
- Bromoacetaldehyde diethyl acetal ieattollS0iC of K2COs (4-6 hours) @i (Dissolve Salts) & Extraction

- KaCO: (initial), KI

Click to download full resolution via product page

Caption: General workflow for the synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate.

Mechanistic Insights

The reaction proceeds via a classic Sn2 mechanism involving the alkylation of an enolate.
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o Enolate Formation: The base, potassium carbonate (K2COs), deprotonates the a-carbon of
ethyl cyanoacetate. This proton is particularly acidic due to the electron-withdrawing effects
of both the adjacent nitrile and ester carbonyl groups, which stabilize the resulting carbanion

(enolate) through resonance.[15]

» Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks the
electrophilic carbon atom of 2-bromo-1,1-diethoxyethane, which bears the bromine leaving

group.

o Displacement: The carbon-bromine bond is broken, displacing the bromide ion and forming
the new carbon-carbon bond, yielding the final product. The use of potassium iodide can
catalyze the reaction through the Finkelstein reaction, where the more reactive iodoacetal is

formed in situ.

Alkylation Mechanism

Step 1: Enolate Formation NC-CH2-COOEt + K2CO3 Step 2: Nucleophilic Attack (Sn2)
}eprotonation
[NC-CH--COOE({] K+ + KHCOs Br-CH2-CH(OEt)2

\k‘ylation /

NC-CH(COOEt)-CH2-CH(OEt)2 + KBr

Click to download full resolution via product page
Caption: Mechanism of base-catalyzed synthesis.

Role in Pharmaceutical Synthesis: A Case Study

Ethyl 2-cyano-4,4-diethoxybutyrate is not an end product but a crucial intermediate. Its
primary value lies in its use for constructing the pyrrolo[2,3-d]pyrimidine core, also known as 7-
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deazapurine. This heterocyclic scaffold is central to a class of drugs known as Janus Kinase
(JAK) inhibitors.[14][16]

JAK inhibitors, such as Baricitinib, Tofacitinib, and Ruxolitinib, are targeted therapies used in
the treatment of autoimmune diseases like rheumatoid arthritis and certain cancers.[14] The
synthesis of the core structure for these drugs often begins with Ethyl 2-cyano-4,4-
diethoxybutyrate.

The synthetic sequence involves two key transformations:

o Pyrimidine Ring Formation: The cyano and ester groups of the butyrate derivative react with
formamidine acetate in the presence of a strong base like sodium ethoxide. This
condensation reaction closes the pyrimidine ring.

o Pyrrole Ring Formation: The acetal group is then hydrolyzed under acidic conditions to
unmask the aldehyde. This aldehyde subsequently cyclizes with the adjacent amine on the
pyrimidine ring to form the fused pyrrole ring, completing the 7-deazapurine scaffold.

Click to download full resolution via product page
Caption: Synthetic pathway from the title compound to JAK inhibitors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling
Ethyl 2-cyano-4,4-diethoxybutyrate.

Table 6: GHS Hazard Information
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GHS Statement

H302, H312, H332

Description

Harmful if swallowed, in contact with
skin, or if inhaled.[4]

H315

Causes skin irritation.[4]

H319

Causes serious eye irritation.[4]

| H335 | May cause respiratory irritation.[4] |

Table 7: Handling and Personal Protective Equipment (PPE)

Aspect

Engineering Controls

Recommendation

Work in a well-ventilated fume hood.
Ensure an eyewash station and safety
shower are accessible.

Eye Protection

Wear chemical safety goggles or a face shield.

Hand Protection

Wear chemically resistant gloves (e.g., nitrile).

Skin and Body

Wear a lab coat. Avoid skin contact.

| Respiratory | If ventilation is inadequate, use a NIOSH-approved respirator. |

Storage and Incompatibilities:

» Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6] For long-

term storage, refrigeration (2-8°C) is recommended.[2]

e Incompatible Materials: Avoid contact with strong acids, strong bases, strong oxidizing

agents, and strong reducing agents.[6]

e Hazardous Decomposition: Thermal decomposition may produce toxic fumes of carbon

monoxide, carbon dioxide, and nitrogen oxides.[6]

Conclusion
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Ethyl 2-cyano-4,4-diethoxybutyrate is a strategically important chemical intermediate with a
well-defined property profile. Its value is derived from the orthogonal reactivity of its nitrile,
ester, and protected aldehyde functionalities. A thorough understanding of its synthesis,
reactivity, and handling is essential for researchers leveraging this compound to build complex
molecular architectures, most notably the 7-deazapurine core of clinically significant JAK
inhibitors. This guide serves as a technical resource to facilitate its safe and effective use in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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